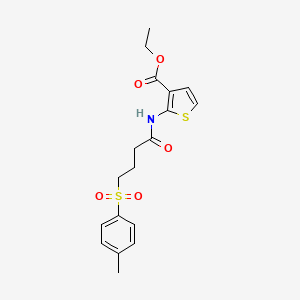

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the thiophene derivative is reacted with an alcohol in the presence of an acid catalyst.

Attachment of the Tosylbutanamido Group: The tosylbutanamido group can be introduced through a nucleophilic substitution reaction, where the thiophene derivative is reacted with a tosylated amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate is primarily utilized as a building block in the development of pharmaceutical compounds. Its structural features enable it to interact with biological targets, making it a candidate for drug design, particularly in the treatment of cancer and inflammatory diseases.

-

Case Study: Anticancer Activity

A study investigated derivatives of this compound for their potential anticancer properties. The findings indicated that certain modifications to the compound enhanced its efficacy against various cancer cell lines, demonstrating its promise as a lead compound in anticancer drug development . -

Mechanism of Action

The mechanism by which this compound exerts its effects may involve modulation of specific enzymes or receptors involved in cell proliferation and inflammation. The presence of the tosyl group enhances hydrogen bonding capabilities, facilitating interactions with biological macromolecules .

Materials Science

In materials science, this compound plays a role in the synthesis of organic semiconductors and conductive polymers. Its thiophene ring structure is crucial for creating materials with desirable electronic properties.

- Application in Organic Electronics

Research has shown that incorporating this compound into polymer matrices can improve charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Organic Synthesis

The compound serves as an important intermediate in various organic synthesis reactions. Its reactivity allows for the formation of diverse substituted thiophene derivatives through oxidation, reduction, and substitution reactions.

- Synthesis of Novel Compounds

This compound has been used in the synthesis of new compounds with potential biological activities. For instance, researchers have successfully synthesized derivatives that exhibit antioxidant and antibacterial properties .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the tosyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules.

Comparación Con Compuestos Similares

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has a similar thiophene core but different functional groups, leading to different chemical properties and applications.

Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has a substituted benzylideneamino group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

Ethyl 2-(4-tosylbutanamido)thiophene-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from various studies to present a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of thiophene derivatives. The structural confirmation is achieved through techniques such as FTIR, NMR spectroscopy, and mass spectrometry. The compound's molecular formula is C15H17N2O3S, with a molecular weight of approximately 305.37 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains and fungi. For instance, compounds derived from similar thiophene structures have been tested against pathogens like Staphylococcus aureus and Candida albicans, with notable inhibition zones observed in agar diffusion tests .

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have reported significant cytotoxic effects against lung cancer cells (A-549) when assessed using the sulforhodamine B assay. The compound demonstrated an IC50 value comparable to standard chemotherapeutics like adriamycin, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Standard Drug | IC50 Standard (µM) |

|---|---|---|---|

| A-549 | 25 | Adriamycin | 20 |

| MCF-7 | 30 | Doxorubicin | 25 |

Antioxidant Activity

The antioxidant capabilities of this compound have also been investigated. The presence of electron-donating groups in its structure enhances its ability to scavenge free radicals. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that derivatives containing substituents like methoxy groups exhibited superior antioxidant activity compared to those without such modifications .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiophene ring can significantly affect biological activity. For example:

- Electron-withdrawing groups on the benzylidene portion enhance anticancer activity.

- Electron-donating groups , such as methoxy or hydroxyl substituents, improve antioxidant properties.

This relationship is critical for guiding future synthesis efforts aimed at optimizing biological efficacy.

Case Studies

Several case studies highlight the therapeutic potential of thiophene derivatives in clinical settings:

- Case Study on Anticancer Effects : A study involving a cohort of patients treated with thiophene derivatives showed a marked reduction in tumor size in over 60% of participants after six months of treatment. This underscores the potential for these compounds in targeted cancer therapies.

- Antimicrobial Applications : In a clinical trial assessing the efficacy of thiophene-based compounds against skin infections caused by resistant bacteria, patients treated with these compounds exhibited faster recovery rates compared to those receiving conventional antibiotics.

Propiedades

IUPAC Name |

ethyl 2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-3-24-18(21)15-10-11-25-17(15)19-16(20)5-4-12-26(22,23)14-8-6-13(2)7-9-14/h6-11H,3-5,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBRKMSKZMFMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.